molecular formula C12H20O3 B6194692 rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid CAS No. 2680523-10-6

rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid

Cat. No.: B6194692
CAS No.: 2680523-10-6
M. Wt: 212.28 g/mol
InChI Key: DMJMOLKIANIRIN-XHHQTKHESA-N
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Description

rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the oxane ring via a ring-closing reaction. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids and bases, organic solvents, and metal catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation and maximize the yield of the major products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    2,2-dimethylcyclopropane-1-carboxylic acid: Lacks the oxane ring, resulting in different chemical properties and reactivity.

    3-[(2R,4S)-4-methyloxan-2-yl]propanoic acid: Lacks the cyclopropane ring, leading to different structural and functional characteristics.

Properties

CAS No.

2680523-10-6

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2,2-dimethyl-3-[(2S,4R)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H20O3/c1-7-4-5-15-8(6-7)9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9?,10?/m1/s1

InChI Key

DMJMOLKIANIRIN-XHHQTKHESA-N

Isomeric SMILES

C[C@@H]1CCO[C@@H](C1)C2C(C2(C)C)C(=O)O

Canonical SMILES

CC1CCOC(C1)C2C(C2(C)C)C(=O)O

Purity

95

Origin of Product

United States

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